tert-Butyl 3-bromo-4-methoxybenzoate

Catalog No.
S3450063
CAS No.
876752-69-1
M.F
C12H15BrO3
M. Wt
287.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-bromo-4-methoxybenzoate

CAS Number

876752-69-1

Product Name

tert-Butyl 3-bromo-4-methoxybenzoate

IUPAC Name

tert-butyl 3-bromo-4-methoxybenzoate

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-5-6-10(15-4)9(13)7-8/h5-7H,1-4H3

InChI Key

DFZBVVBWFXQJMC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC)Br

Tert-Butyl 3-bromo-4-methoxybenzoate is an organic compound with the molecular formula C${12}$H${15}$BrO$_{2}$. It features a tert-butyl group attached to a benzoate moiety, which is further substituted with a bromine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is primarily used in organic synthesis and serves as an important intermediate in the preparation of various pharmaceuticals and agrochemicals.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, facilitating the formation of new compounds.
  • Suzuki Coupling: This compound can be involved in cross-coupling reactions with arylboronic acids, leading to the formation of biaryl compounds.
  • Vilsmeier-Haack Reaction: It can undergo formylation, allowing for the introduction of aldehyde groups into the aromatic system .

The synthesis of tert-butyl 3-bromo-4-methoxybenzoate generally involves two main steps:

  • Esterification: The benzoic acid derivative is reacted with tert-butyl alcohol to form the tert-butyl ester.
  • Bromination: The resulting ester is subjected to bromination using brominating agents such as phosphorus tribromide or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .
text
Benzoic Acid + tert-Butanol → tert-Butyl 4-methoxybenzoatetert-Butyl 4-methoxybenzoate + Br₂ → tert-Butyl 3-bromo-4-methoxybenzoate

Tert-Butyl 3-bromo-4-methoxybenzoate finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate for synthesizing biologically active compounds and drugs.
  • Agrochemicals: Used in the development of herbicides and pesticides.
  • Material Science: Employed in synthesizing polymers and other materials due to its reactivity and functional groups .

Several compounds share structural similarities with tert-butyl 3-bromo-4-methoxybenzoate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Tert-Butyl 3-chloro-4-methoxybenzoateChlorine instead of BromineDifferent reactivity due to chlorine's electronegativity
Ethyl 3-bromo-4-methoxybenzoateEthyl group instead of tert-butylGenerally lower lipophilicity compared to tert-butyl
Methyl 3-bromo-4-methoxybenzoateMethyl group instead of tert-butylSmaller size may affect solubility and reactivity

Tert-butyl 3-bromo-4-methoxybenzoate stands out due to its bulky tert-butyl group, which enhances its lipophilicity and potential bioactivity compared to other derivatives.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

286.02046 g/mol

Monoisotopic Mass

286.02046 g/mol

Heavy Atom Count

16

Wikipedia

Tert-Butyl 3-bromo-4-methoxybenzoate

Dates

Last modified: 08-19-2023

Explore Compound Types